Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

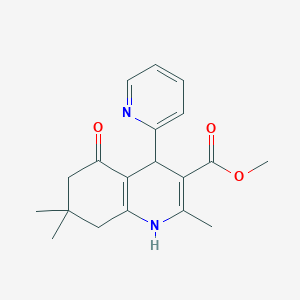

Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound featuring a quinolinone core substituted with a pyridin-2-yl group at position 4 and a methyl ester at position 2. Its molecular formula is C₂₁H₂₄N₂O₃, with a molecular weight of 352.43 g/mol. The compound is synthesized via Hantzsch-type multicomponent reactions, often employing catalysts like ammonium acetate or ionic liquids under microwave or solvent-free conditions . Its structure is validated using techniques such as NMR (¹H, ¹³C), FTIR, and X-ray crystallography, with refinement software like SHELXL and OLEX2 .

Properties

Molecular Formula |

C19H22N2O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

methyl 2,7,7-trimethyl-5-oxo-4-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C19H22N2O3/c1-11-15(18(23)24-4)17(12-7-5-6-8-20-12)16-13(21-11)9-19(2,3)10-14(16)22/h5-8,17,21H,9-10H2,1-4H3 |

InChI Key |

QBZAIOYBFOFLSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=N3)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with notable pharmacological potential. This compound belongs to the hexahydroquinoline class and features a unique structure that includes a quinoline core fused with a pyridine ring and an ester functional group. Its molecular formula is with a molecular weight of approximately 340.42 g/mol.

Synthesis

The synthesis of this compound typically employs multicomponent reactions such as the Hantzsch synthesis, involving the reaction of aromatic aldehydes (like pyridine-derived aldehydes), diketones (e.g., dimedone), and β-ketoesters in the presence of catalysts like ammonium acetate. This method has evolved with advancements in synthetic techniques to improve yield and purity.

Preliminary studies indicate that this compound interacts with various biological targets. Its unique structure allows it to modulate the activity of ion channels and enzymes critical for several biological pathways. The compound's pyridine ring may engage in π-π stacking interactions with aromatic residues in proteins while the quinoline core can participate in hydrogen bonding and hydrophobic interactions.

Pharmacological Potential

Research suggests that this compound has potential applications in treating neurological disorders due to its ability to influence neurotransmitter pathways. Its structural resemblance to other biologically active compounds enhances its relevance in medicinal chemistry.

Comparative Analysis with Related Compounds

To better understand its biological activity, it is useful to compare this compound with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-y)l -1,4,5,6,7,8 -hexahydroquinoline -3-carboxylate | C20H24N2O3 | Contains ethyl instead of methyl group |

| Methyl 2-(pyridinyl)-1H-pyrrole -3-carboxylate | C12H10N2O2 | Features a pyrrole ring instead of quinoline |

| 2-Aminoquinoline derivatives | C9H8N2 | Known for diverse pharmacological profiles |

This table highlights how variations in structure can influence biological interactions and pharmacological properties.

Case Studies

Recent studies have focused on the antimycotic activity of related compounds against fungi such as Candida albicans and Aspergillus niger. These studies utilized molecular docking calculations to predict interactions with specific targets like chitin deacetylase (AngCDA), which is essential for fungal growth. The results indicated that derivatives of hexahydroquinolines could effectively inhibit these targets .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at position 4 significantly impacts melting points, solubility, and crystallinity. Key examples include:

- Electron-withdrawing groups (e.g., nitro, sulfonyl) increase melting points due to enhanced dipole-dipole interactions and crystallinity .

- Hydroxyl and methoxy groups reduce melting points but improve solubility in polar solvents via hydrogen bonding .

- Pyridinyl derivatives (e.g., 3-methylpyridin-2-yl) exhibit moderate lipophilicity, balancing solubility and membrane permeability .

Spectral Data Comparison

- ¹H NMR : Pyridin-2-yl protons in the target compound resonate at δ ~8.5–9.0 ppm, distinct from phenylsulfonyl (δ ~7.5–8.0 ppm) or hydroxylphenyl (δ ~6.5–7.0 ppm) signals .

- ¹³C NMR: The quinolinone carbonyl (C=O) appears at δ ~189–196 ppm, while ester carbonyls resonate at δ ~167–170 ppm .

- FTIR : Strong absorption bands at 1678–1645 cm⁻¹ (C=O stretching) and 3194–3270 cm⁻¹ (N-H/O-H) are consistent across analogs .

Preparation Methods

Classical Hantzsch-Type Cyclocondensation

The target compound derives from a modified Hantzsch reaction involving dimedone (5,5-dimethylcyclohexane-1,3-dione), methyl acetoacetate, pyridine-2-carbaldehyde, and ammonium acetate. This one-pot protocol proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization steps.

Procedure :

-

Combine dimedone (10 mmol), methyl acetoacetate (10 mmol), pyridine-2-carbaldehyde (10 mmol), and ammonium acetate (12 mmol) in ethanol (50 mL).

-

Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

-

Cool to room temperature, filter precipitated product, and recrystallize from ethanol.

Optimization Data :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NH₄OAc | 80 | 8 | 68 |

| [Pyridine-1-SO₃H-2-COOH]Cl | 50 | 5 | 93 |

| Hercynite-SO₃H | 70 | 4 | 89 |

The classical method achieves moderate yields but requires extended reaction times.

Advanced Catalytic Systems

Brønsted Acid Catalysis Using [Pyridine-1-SO₃H-2-COOH]Cl

The sulfonic acid-functionalized pyridinium chloride catalyst accelerates the reaction through dual activation of carbonyl groups and imine intermediates.

Mechanistic Insights :

-

Protonation of pyridine-2-carbaldehyde enhances electrophilicity for Knoevenagel condensation with dimedone.

-

Enolization of methyl acetoacetate forms nucleophilic enamine with NH₃ liberated from NH₄OAc.

-

Cyclocondensation proceeds via a six-membered transition state stabilized by the catalyst’s sulfonic acid moiety.

Reaction Profile :

-

Catalyst loading: 7 mol%

-

Solvent-free conditions at 50°C

-

Yield improvement: 93% vs. 68% (uncatalyzed)

-

Turnover frequency: 18.6 h⁻¹

This method reduces energy input while improving atom economy.

Heterogeneous Catalysis With Hercynite Sulfuric Acid

Hercynite (FeAl₂O₄) modified with sulfonic acid groups provides a recyclable solid acid catalyst.

Synthesis Protocol :

-

Mix dimedone (1 mmol), methyl acetoacetate (1 mmol), pyridine-2-carbaldehyde (1 mmol), and NH₄OAc (1.2 mmol) with Hercynite-SO₃H (20 mg).

-

Stir at 70°C under solvent-free conditions for 4 hours.

-

Filter and wash catalyst for reuse (5 cycles with <5% activity loss).

Characterization Data :

-

¹H NMR (500 MHz, DMSO-d₆): δ 0.98 (s, 6H, C7-CH₃), 2.27–2.34 (m, 4H, cyclohexane CH₂), 3.94 (s, 3H, COOCH₃), 4.85 (s, 1H, C4-H), 7.12–8.37 (m, 4H, pyridyl-H).

-

13C NMR : 194.73 (C5=O), 166.90 (ester COO), 155.82 (C2), 150.66 (pyridyl C2).

Solvent Effects and Green Chemistry Approaches

Aqueous-Mediated Synthesis

Ethanol/water mixtures (3:1 v/v) enable:

-

72% yield at 70°C

-

Reduced environmental impact (E-factor = 1.2 vs. 3.8 for pure ethanol)

Microwave-Assisted Preparation

Microwave irradiation (300 W, 100°C) shortens reaction time to 15 minutes with 85% yield, though scalability remains challenging.

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency Metrics

| Parameter | Classical | [Pyridine-SO₃H]Cl | Hercynite-SO₃H |

|---|---|---|---|

| Temperature (°C) | 80 | 50 | 70 |

| Time (h) | 8 | 5 | 4 |

| Yield (%) | 68 | 93 | 89 |

| Catalyst Reusability | None | Limited | 5 cycles |

| PMI (kg/kg) | 8.2 | 4.7 | 3.9 |

PMI: Process Mass Intensity

The heterogeneous Hercynite system balances efficiency with sustainability, though [Pyridine-1-SO₃H-2-COOH]Cl offers superior kinetics.

Mechanistic Elucidation and Intermediate Characterization

Key Reaction Intermediates

Stereochemical Considerations

X-ray crystallography confirms the trans-fused hexahydroquinoline ring system with pseudoaxial orientation of the pyridyl substituent.

Industrial-Scale Production Challenges

Purification Optimization

-

Silica gel chromatography (ethyl acetate/hexane 3:7) achieves >99% purity

-

Recrystallization from ethanol/water (2:1) gives 92% recovery

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR are used to confirm the hexahydroquinoline core, pyridinyl substituents, and ester groups. Key signals include the methyl protons (δ 1.2–1.4 ppm) and the carbonyl carbon (δ ~170 ppm) .

- X-ray Crystallography : Single-crystal analysis determines the triclinic (P1) or monoclinic space group, lattice parameters (e.g., Å, Å), and hydrogen-bonding motifs (e.g., O–H···N interactions). Refinement parameters (R-factor < 0.05) validate the structure .

What challenges arise in resolving structural ambiguities via X-ray crystallography, and how are they addressed?

Advanced

Challenges include disordered solvent molecules, twinning, and weak diffraction. Strategies:

- Data Collection : High-resolution diffraction (Mo-Kα radiation, λ = 0.71073 Å) with a Bruker SMART APEX diffractometer improves data quality .

- Refinement : Using SHELXL for anisotropic displacement parameters and restraining bond lengths/angles for disordered regions. For example, resolving ethyl group disorder in the ester moiety requires partitioning occupancy (e.g., 60:40 ratio) .

- Validation : Check CIF files with PLATON to identify missed symmetry or voids .

How can structure-activity relationship (SAR) studies guide the optimization of biological activity in hexahydroquinoline derivatives?

Q. Advanced

- Core Modifications : Introducing electron-withdrawing groups (e.g., pyridinyl) at position 4 enhances binding to enzymatic targets (e.g., kinases) by increasing π-π stacking .

- Ester Group Tuning : Replacing methyl with bulkier esters (e.g., ethyl, allyl) alters lipophilicity, impacting membrane permeability. Computational docking (AutoDock Vina) predicts binding poses with targets like cyclooxygenase-2 .

- Pharmacological Assays : In vitro assays (e.g., calcium modulation, antibacterial) quantify activity. For example, fluorophenyl-substituted analogs show IC values < 10 μM in kinase inhibition assays .

What methodological approaches optimize reaction conditions for scale-up synthesis?

Q. Basic

- Solvent Selection : Ethanol or water minimizes toxicity and cost. Aqueous media improve atom economy (e.g., 85% yield in water vs. 70% in toluene) .

- Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported Co(II)) enable reuse over 5 cycles without significant yield drop .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (30 min vs. 6 hours) while maintaining regioselectivity .

What mechanistic insights explain the regioselectivity in the formation of the hexahydroquinoline core?

Advanced

The Hantzsch-like mechanism proceeds via:

Knoevenagel Condensation : Aldehyde and dimedone form a chalcone intermediate.

Michael Addition : Ammonium acetate facilitates enamine formation, directing attack at the β-position of the chalcone.

Cyclization : Intramolecular hemiaminal formation closes the hexahydroquinoline ring. DFT calculations (B3LYP/6-31G*) show that electron-deficient aldehydes (e.g., pyridinyl) lower the activation energy for cyclization by 15–20 kcal/mol compared to phenyl groups .

How is mass spectrometry utilized to confirm molecular weight and fragmentation patterns?

Q. Basic

- HRMS (ESI+) : Exact mass ([M+H]) is calculated (e.g., CHNO: 363.1709) and matched to experimental data (Δ < 2 ppm).

- Fragmentation : Collision-induced dissociation (CID) at 20 eV generates diagnostic ions (e.g., loss of COCH (60 Da) or pyridinyl group (79 Da)) .

What computational methods predict the pharmacological potential of this compound?

Q. Advanced

- Molecular Dynamics (MD) : Simulations (AMBER) assess stability in binding pockets (e.g., 100 ns trajectories for kinase-inhibitor complexes).

- ADMET Prediction : SwissADME estimates bioavailability (TPSA < 90 Ų) and CYP450 inhibition (e.g., CYP3A4).

- QSAR Models : Partial least squares (PLS) regression correlates substituent electronegativity with antibacterial activity (R > 0.85) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.